

Application of AMOZ-d5 in Veterinary Drug Residue Testing: A Detailed Guide

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Compound of Interest

Compound Name: AMOZ-d5

Cat. No.: B565326

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Introduction

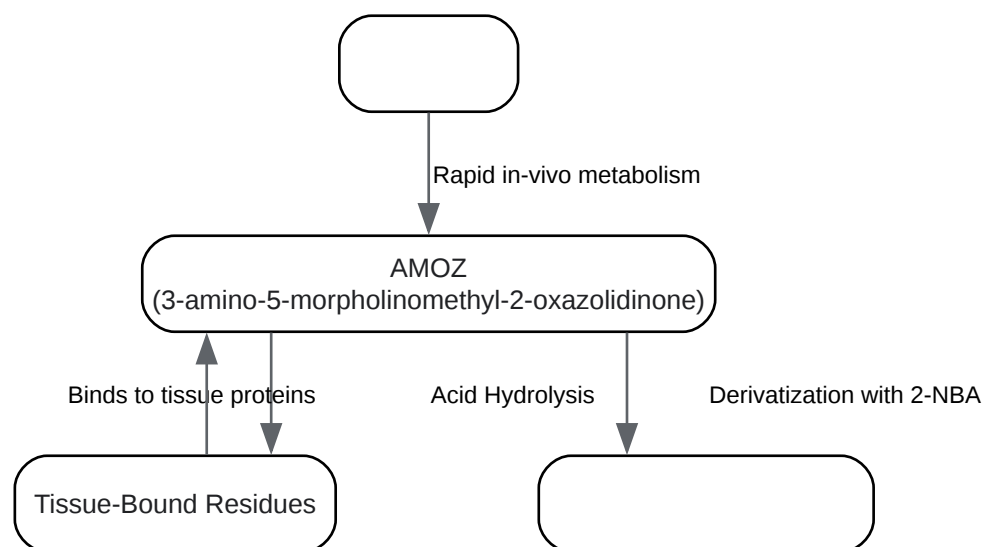
The furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a critical marker for detecting the illegal use of the nitrofurantoin antibiotic furaltadone in food-producing animals. Due to the rapid metabolism of the parent drug, residue monitoring programs focus on the detection of its stable, tissue-bound metabolites. **AMOZ-d5**, a deuterated stable isotope of AMOZ, serves as an essential internal standard in analytical testing, ensuring accuracy and reliability in the quantification of AMOZ residues. This document provides detailed application notes and protocols for the use of **AMOZ-d5** in the analysis of veterinary drug residues in various matrices, intended for researchers, scientists, and professionals in drug development and food safety.

The use of an isotopically labeled internal standard like **AMOZ-d5** is crucial for compensating for matrix effects and variations that can occur during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1] This approach allows for precise quantification, which is vital for regulatory compliance and ensuring food safety.^{[1][2]}

Metabolic Fate of Furaltadone

Furaltadone, when administered to animals, undergoes rapid in-vivo metabolism, leading to the formation of the stable metabolite AMOZ.^[1] This metabolite then binds to tissue proteins, forming persistent tissue-bound residues.^{[1][3]} For analytical purposes, these bound residues must be released through acid hydrolysis. The released AMOZ is then derivatized with 2-

nitrobenzaldehyde (2-NBA) to form NP-AMTZ, a more stable derivative suitable for LC-MS/MS analysis.[3][4]

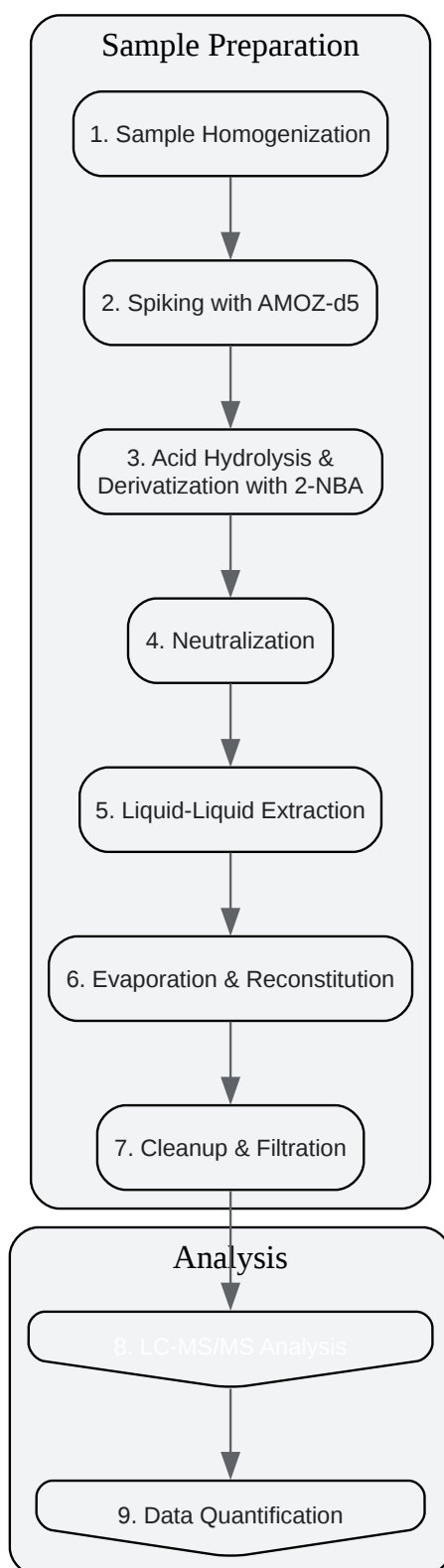


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Figure 1: Metabolic Pathway of Furaltadone to AMTZ and its derivatization.

Analytical Workflow for AMTZ Residue Testing

The determination of AMTZ residues in food samples is a multi-step process that requires careful execution to ensure accurate results. The use of **AMTZ-d5** as an internal standard is integral to this workflow. The following diagram outlines the typical analytical procedure from sample preparation to data acquisition.



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Figure 2: General analytical workflow for AMOZ residue testing.

Quantitative Performance Data

The performance of the analytical method for AMOZ quantification using **AMOZ-d5** as an internal standard has been validated in various studies across different food matrices. The following table summarizes key performance parameters.

Matrix	Analyte	Internal Standard	LOQ (µg/kg)	Recovery (%)	Linearity (r ²)	Reference
Dried Meat Powder	AMOZ	AMOZ-d5	0.13	81 - 108	> 0.99	[5]
Meat	AMOZ	AMOZ-d5	0.01	~80	> 0.993	[6] [7]
Shrimp	AMOZ	AMOZ-d5	N/A	N/A	N/A	[4]
Animal Tissue	AMOZ	AMOZ-d5	N/A	N/A	N/A	[8]
Egg Powder	AMOZ	AMOZ-d5	0.5	~80	N/A	[7]

N/A: Data not explicitly provided in the cited source.

Experimental Protocols

A synthesized protocol based on common practices for the analysis of AMOZ in meat and poultry samples is detailed below.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Reagents and Standards

- AMOZ analytical standard (purity >95%)
- **AMOZ-d5** internal standard (purity >95%)
- Methanol (LC-MS grade)
- Ethyl acetate (LC grade)
- n-Hexane (HPLC grade)

- Hydrochloric acid (HCl)
- 2-Nitrobenzaldehyde (2-NBA)
- Dipotassium hydrogen phosphate (K_2HPO_4)
- Sodium hydroxide (NaOH)
- Ammonium acetate
- Deionized water

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and **AMOZ-d5** in methanol.^{[1][5]} These solutions can be stored at 4°C for up to 5 years.^[9]
- Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations such as 0.1, 0.2, 0.5, 1.0, 1.5, 2.0, and 5.0 ng/mL.^{[1][5]}
- Internal Standard Working Solution: Prepare a working solution of **AMOZ-d5**. A concentration of 10 pg/μL was used in one study.^[5] Another protocol suggests a concentration of 40 ng/mL.^[9]

Sample Preparation

- Homogenization: Homogenize a representative portion of the tissue sample (e.g., poultry meat, shrimp).^{[1][4]}
- Weighing: Weigh 0.2 g to 2 g of the homogenized sample into a polypropylene centrifuge tube.^{[1][4]}
- Spiking: Add a known amount of the **AMOZ-d5** internal standard working solution to each sample.^{[1][4]}
- Hydrolysis and Derivatization:

- Add 5-10 mL of 0.125 M - 0.2 M hydrochloric acid.[\[1\]](#)[\[8\]](#)
- Add 75 μ L to 400 μ L of a 50-100 mM solution of 2-nitrobenzaldehyde (2-NBA) in methanol.
[\[1\]](#)[\[8\]](#)
- Vortex the mixture for 1 minute.[\[1\]](#)
- Incubate at 37°C for approximately 16 hours (overnight) in a shaking water bath.[\[1\]](#)[\[4\]](#)
- Neutralization:
 - Cool the samples to room temperature.[\[1\]](#)
 - Adjust the pH to approximately 7 by adding solutions such as 1 mL of 0.1 M K_2HPO_4 and 1 mL of 0.8 M sodium hydroxide.[\[1\]](#)
- Liquid-Liquid Extraction:
 - Add 5 mL of ethyl acetate and vortex for 1 minute.[\[1\]](#)
 - Centrifuge at 4000 rpm for 10 minutes.[\[1\]](#)
 - Transfer the upper organic layer to a clean tube.[\[1\]](#)
 - Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.[\[1\]](#)
- Evaporation and Reconstitution:
 - Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)
 - Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.[\[1\]](#)[\[5\]](#)
- Filtration: Filter the final aliquot through a 0.2 μ m PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[\[1\]](#)[\[5\]](#)

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).[4][5]
 - Mobile Phase: A gradient elution is commonly employed with mobile phases consisting of solutions like 2 mM ammonium formate in water and methanol.[5]
 - Flow Rate: A typical flow rate is around 450 µL/min.[6]
 - Injection Volume: 60 µL.[6]
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.[5]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]
 - MRM Transitions:
 - NP-AMTZ: 335 > 291 and 335 > 127[5]
 - NP-**AMTZ-d5**: 340.1 > 101.9[5]

Conclusion

The use of **AMTZ-d5** as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of furaltadone metabolite (AMTZ) residues in various food matrices.[1][4] The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in veterinary drug residue analysis, aiding in the monitoring of banned substances and ensuring the safety of the food supply.[1] The meticulous application of these methods is essential for achieving reliable results that meet stringent regulatory requirements.[10]

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